Methyl 4-oxo-2-butenoate
Overview
Description
Methyl 4-oxo-2-butenoate is a chemical compound that has been studied for its potential in various applications, including its biological activity and its role as an intermediate in chemical synthesis. The compound has been shown to have in vivo activity against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting MenB in the bacterial menaquinone biosynthesis pathway . It is also a versatile intermediate for further derivatization, as demonstrated in the synthesis of various butenolides and butenoic acids .
Synthesis Analysis
The synthesis of methyl 4-oxo-2-butenoate derivatives has been explored through different methods. One approach involves the I(-)-catalyzed methyl-oxygen bond cleavage in 2-methoxyfurans, leading to substituted butenolides . Another method includes microwave-assisted aldol-condensation of glyoxylic acid with methyl ketone derivatives, providing a range of 4-oxo-butenoic acids . Additionally, the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate has been used to synthesize related compounds .
Molecular Structure Analysis
The molecular structure and vibrational spectra of methyl 3-amino-2-butenoate, a related compound, have been investigated using density functional theory (DFT) calculations. Theoretical results were in good agreement with experimental data, indicating that substitution of a methyl group with a methoxy group affects the intramolecular hydrogen bond and π-electron delocalization .
Chemical Reactions Analysis
Methyl 4-oxo-2-butenoate derivatives undergo various chemical reactions. For instance, the reaction of a related compound with aniline, o-phenylenediamine, and o-aminophenol has been investigated, leading to different products . Furthermore, the synthesis of monophenylarsenic(III) derivatives of methyl 4(4-substituted phenyl)-2-oxy-4-oxo-2-butenoates has been achieved, and these compounds have been characterized by various spectroscopic methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4-oxo-2-butenoate derivatives are influenced by their molecular structure. For example, the presence of fluorine atoms in the molecule can lead to the formation of fluorinated butanolides and butenolides with unique properties . The synthesis and characterization of (methyl 2-butenoate)iron complexes have also been reported, providing insights into the coordination chemistry of these compounds .
Scientific Research Applications
Synthesis and Derivation
Methyl 4-oxo-2-butenoate has been extensively studied in the context of synthesis and chemical derivatization. For instance, Uguen et al. (2021) developed microwave-assisted synthesis methods for 4-oxo-2-butenoic acid through aldol-condensation, providing a broad range of substrates for further derivatization (Uguen et al., 2021). Similarly, research by Wen et al. (2012) on the synthesis of methyl 4-hydroxy-2-(trifluoromethyl)-4H-chromenes-3-carboxylate derivatives from methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate highlighted the compound’s role in creating multifunctional benzoxepins (Wen et al., 2012).
Biological Applications
In the biological sphere, methyl 4-oxo-2-butenoate derivatives have shown potential in inhibiting specific enzymes. For instance, Oktay et al. (2016) synthesized (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives that demonstrated significant inhibition against human carbonic anhydrase I and II isoenzymes (Oktay et al., 2016).
Chemical Properties and Behavior
Exploring its chemical properties and behavior, Gai et al. (2016) discovered that certain methyl 4-oxo-4-phenylbut-2-enoate compounds exhibit in vivo activity against drug-resistant strains of Staphylococcus aureus, indicating their potential in antibacterial applications (Gai et al., 2016). Additionally, Canosa-mas et al. (2005) investigated the gas-phase reaction of NO3 radicals with α,β-unsaturated carbonyl compounds, including methyl E-2-butenoate, demonstrating its relevance in atmospheric chemistry (Canosa-mas et al., 2005).
Applications in Heterocyclic Synthesis
Methyl 4-oxo-2-butenoate is also significant in the field of heterocyclic synthesis. Research by Desimoni et al. (2008) focused on its use in asymmetric Friedel-Crafts alkylation, crucial for synthesizing complex organic compounds (Desimoni et al., 2008).
Combustion and Energy Studies
In energy research, the combustion of methyl esters, including methyl (E)-2-butenoate, has been studied for its implications in biodiesel applications. A study by Gaïl et al. (2008) delved into the oxidation behavior of these compounds, offering insights into their performance as biofuels (Gaïl et al., 2008).
Miscellaneous Applications
Furthermore, applications of methyl 4-oxo-2-butenoate derivatives extend to various chemical processes. For instance, Zhu et al. (2003) showcased its utility in phosphine-catalyzed annulation reactions, contributing to synthetic chemistry advancements (Zhu et al., 2003).
Safety And Hazards
properties
IUPAC Name |
methyl (E)-4-oxobut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-8-5(7)3-2-4-6/h2-4H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBJVPSOOMDSPT-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-2-butenoate | |
CAS RN |
7327-99-3, 5837-72-9 | |
Record name | Methyl 4-oxo-2-butenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-oxo-2-butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methyl (2E)-4-oxobut-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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